molecular formula C6H3FN2O4 B1267230 3,4-Dinitrofluorobenzene CAS No. 364-53-4

3,4-Dinitrofluorobenzene

Cat. No.: B1267230
CAS No.: 364-53-4
M. Wt: 186.1 g/mol
InChI Key: IRIUWJQQUVBRLV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,4-Dinitrofluorobenzene plays a significant role in biochemical reactions, particularly in the analysis of amino acids. It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids, which are moderately stable under acid hydrolysis conditions that break peptide bonds . This reaction is utilized to identify the N-terminal amino acids in polypeptide chains . The compound interacts with various enzymes and proteins, forming stable complexes that can be analyzed through chromatography .

Cellular Effects

This compound has been shown to induce contact hypersensitivity in animal models, making it a useful tool for studying allergic contact dermatitis . It triggers an inflammatory response involving the activation and infiltration of immune cells such as T-cells and leukocytes . This compound influences cell signaling pathways by activating pro-inflammatory cytokines like TNF-alpha and modulating the expression of various immune-related genes . Additionally, it affects cellular metabolism by altering the balance of Th1/Th2 cytokines and impacting the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves nucleophilic aromatic substitution reactions. The compound’s electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack . The compound binds to amino groups in proteins and peptides, forming stable dinitrophenyl derivatives that can be analyzed for structural and functional studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to heat, light, or moisture . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause cumulative effects, leading to chronic inflammation and immune system modulation . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function and health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild inflammatory responses, while higher doses can cause severe contact hypersensitivity and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a significant immune response . High doses of this compound can lead to adverse effects such as tissue damage, organ toxicity, and even death in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to immune response and inflammation. The compound interacts with enzymes and cofactors involved in the sphingolipid metabolic pathways, producing bio-active intermediates that modulate the immune response . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific cellular compartments and organelles. The compound can be directed to particular locations within the cell through targeting signals and post-translational modifications . These localization patterns affect the compound’s activity and function, influencing its role in biochemical reactions and cellular processes .

Preparation Methods

3,4-Dinitrofluorobenzene can be synthesized through the nitration of fluorobenzene. The process involves two main steps:

Industrial production methods typically follow similar routes but may involve optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3,4-Dinitrofluorobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This compound reacts with nucleophiles, such as amines, to form dinitrophenyl-amino acids.

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

3,4-Dinitrofluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, protein sequencing, and industrial processes.

Properties

IUPAC Name

4-fluoro-1,2-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIUWJQQUVBRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305501
Record name 3,4-Dinitrofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-53-4
Record name 4-Fluoro-1,2-dinitrobenzene
Source CAS Common Chemistry
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Record name 364-53-4
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Record name 3,4-Dinitrofluorobenzene
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Record name 364-53-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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